Product packaging for Fluorescein 6-Maleimide(Cat. No.:)

Fluorescein 6-Maleimide

Cat. No.: B015327
M. Wt: 427.4 g/mol
InChI Key: KNFQJMQMVDKTPU-UHFFFAOYSA-N
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Description

Fluorescein 6-Maleimide is a high-purity, thiol-reactive fluorescent probe designed for site-selective bioconjugation and labeling of biomolecules. Its core structure consists of the widely used fluorescein fluorophore coupled to a maleimide functional group, enabling specific and covalent attachment to free sulfhydryl (thiol) groups on cysteine residues under mild, physiological conditions (pH 6.5-7.5) . This specific targeting makes it an essential tool for researchers studying protein structure, function, and interactions. The mechanism of action is a rapid and chemoselective Michael addition, where the thiolate anion attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond . This reaction is highly favored for thiols over amines at neutral pH, ensuring selective labeling of cysteine residues in peptides and proteins . A key application of this reagent is the straightforward, one-pot labeling and purification of proteins and peptides, where excess dye can be efficiently removed via acetone extraction, simplifying the workflow for researchers . Beyond bioconjugation, this compound serves as a powerful turn-on probe for detecting and quantifying biological thiols such as cysteine, homocysteine, and glutathione (GSH) . In its unreacted state, the maleimide group can quench the fluorescence of the fluorescein tag. Upon conjugation with a thiol, this quenching effect is relieved, resulting in a significant enhancement of fluorescence emission, which is ideal for bioimaging and monitoring thiol concentration in live cells . Key Research Applications: • Site-specific fluorescent labeling of cysteine-containing proteins and peptides for FRET, imaging, and binding studies. • Detection and quantification of low molecular weight thiols (e.g., glutathione) in biochemical assays. • Intracellular bioimaging and reporting due to the "turn-on" fluorescence response upon reaction with thiols . • Development of antibody-drug conjugates (ADCs) and other diagnostic bioconjugates. Handling Notes: For optimal performance, the reagent should be stored at -20°C. Stock solutions should be prepared in anhydrous, water-miscible solvents (e.g., DMSO) immediately before use, as the maleimide group is susceptible to hydrolysis in aqueous buffer, which can render it unreactive . Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H13NO7 B015327 Fluorescein 6-Maleimide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13NO7/c26-13-2-5-16-19(10-13)32-20-11-14(27)3-6-17(20)23(16)18-9-12(1-4-15(18)24(30)31)25-21(28)7-8-22(25)29/h1-11,26H,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFQJMQMVDKTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Core Principles of Fluorescein 6 Maleimide Reactivity and Photophysical Behavior

Thiol-Maleimide Conjugation Chemistry

The primary application of Fluorescein (B123965) 6-Maleimide in biochemical and cellular research is its function as a fluorescent labeling agent. This capability is rooted in the specific and efficient chemistry of its maleimide (B117702) group, which readily reacts with sulfhydryl (thiol) groups.

Mechanistic Pathways of Covalent Thioether Bond Formation

The conjugation of Fluorescein 6-Maleimide to a thiol-containing molecule proceeds through a well-established chemical reaction known as a Michael addition. In this mechanism, the sulfur atom of the thiol group acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring. This reaction results in the formation of a stable, covalent thioether bond, securely linking the fluorescein dye to the target molecule. nih.govnih.gov This thiol-maleimide chemistry is a cornerstone for the site-specific modification of biomolecules. nih.govresearchgate.net

Selective Reactivity with Cysteine Residues and Sulfhydryl Groups in Biomolecules

The maleimide moiety exhibits remarkable selectivity for sulfhydryl groups, which are present in the side chains of cysteine residues in proteins. americanchemicalsuppliers.com This specificity allows for the targeted labeling of proteins at defined locations. In many research applications, particularly with antibodies or antibody fragments, existing disulfide bonds between cysteine residues are first reduced using a reagent like Tris(2-carboxyethyl)phosphine (TCEP). nih.govnih.govmdpi.com This process liberates free sulfhydryl groups that can then exclusively react with the maleimide group of the dye. nih.govnih.gov This high degree of selectivity is crucial for creating well-defined antibody-drug conjugates (ADCs) or fluorescently tagged proteins for imaging and binding studies, as it minimizes non-specific labeling of other amino acid residues. nih.govresearchgate.netmdpi.com Studies have successfully demonstrated the conjugation of this compound to various biomolecules, including antibodies, antibody fragments (scFv and minibodies), and other proteins like transferrin. nih.govmdpi.comebm-journal.org

Impact of Reaction pH on Conjugation Efficiency and Specificity

The pH of the reaction environment is a critical parameter that governs the efficiency and specificity of the thiol-maleimide conjugation. The reaction is typically performed in a pH range of 6.0 to 7.5. researchgate.netebm-journal.orgmedchemexpress.com Within this slightly acidic to neutral window, the thiol group (-SH) is sufficiently nucleophilic to react with the maleimide, while primary amines (such as those on lysine (B10760008) residues) are predominantly protonated (-NH3+), rendering them non-nucleophilic and thus unreactive. This pH control is essential for preventing side reactions and ensuring that the dye is attached only at the intended cysteine sites. Research studies have utilized various buffers to maintain optimal pH, including phosphate-buffered saline (PBS) at pH 6.0 or 6.8, and potassium phosphate (B84403) buffer. nih.govmdpi.comebm-journal.org

Kinetic Aspects of Maleimide-Thiol Reactions in Biological Buffers

The reaction between this compound and thiols proceeds efficiently under standard biological conditions. In typical biological buffers like PBS, the conjugation is often carried out at room temperature or 37°C, with reaction times ranging from a few hours to overnight to ensure completion. nih.govresearchgate.netebm-journal.org For instance, conjugations have been performed for 1.5 to 3 hours at room temperature or 37°C. nih.govresearchgate.net The progress and outcome of the conjugation, often referred to as the degree of labeling (DOL), can be quantified using ultraviolet-visible (UV-VIS) spectroscopy. bmj.com

Table 1: Research Examples of Reaction Conditions for this compound Conjugation
BiomoleculeBufferpHReducing AgentReaction Time/TempSource
ch14.18 AntibodyPotassium Phosphate-EDTA6.0TCEP3 hours at 37°C nih.gov
scFv/Minibody FragmentsPBS-EDTA6.0TCEP3 hours at RT researchgate.netmdpi.com
Apo-transferrinDPBS6.8Not specifiedOvernight at RT ebm-journal.org

Spectroscopic Properties and Environmental Sensitivity of this compound

The utility of this compound as a molecular label is derived from its inherent fluorescence, which allows for sensitive detection in a variety of research applications.

Electronic Absorption and Emission Spectra Characteristics Relevant to Research Applications

This compound possesses characteristic electronic absorption and emission spectra that are typical of fluorescein derivatives. While specific values for the 6-maleimide isomer can vary slightly depending on the solvent and conjugation state, they are very similar to those of its close analog, Fluorescein-5-maleimide (B15326), which has an excitation maximum at approximately 494 nm and an emission maximum at around 519 nm. medchemexpress.com This places its fluorescence firmly in the green portion of the visible spectrum, making it compatible with common fluorescence microscopy filter sets and flow cytometry laser lines (e.g., 488 nm). medchemexpress.com

When conjugated to a protein, the resulting UV-VIS absorption spectrum of the conjugate is a composite of the components. It typically shows a peak around 280 nm, characteristic of protein absorbance, and a distinct peak in the blue region (~494 nm) corresponding to the fluorescein dye. bmj.com Some studies also note an increase in the relative absorbance at approximately 250 nm for antibody-drug conjugates compared to the parent antibody, which can be useful in characterizing the final product. nih.govbmj.com

Table 2: Spectroscopic Properties of Fluorescein-Maleimide
PropertyWavelength (nm)NotesSource
Excitation Maximum (λex)~494Data for the closely related Fluorescein-5-maleimide isomer. medchemexpress.com
Emission Maximum (λem)~519Data for the closely related Fluorescein-5-maleimide isomer. medchemexpress.com
Characteristic Conjugate Absorbance~250, ~280, ~494Represents linker, protein, and dye absorbance, respectively. nih.govbmj.com

Fluorescence Quantum Yield and Extinction Coefficient in Conjugated Systems

The utility of this compound as a fluorescent probe is fundamentally determined by its photophysical properties, particularly its fluorescence quantum yield (Φ) and molar extinction coefficient (ε). The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. For this compound, these parameters are critical as they dictate the brightness of the resulting conjugate, a key factor in the sensitivity of fluorescence-based assays.

When this compound is conjugated to biomolecules such as proteins or peptides, its quantum yield and extinction coefficient can be influenced by the local microenvironment. However, the inherent properties of the fluorescein fluorophore provide a strong foundation for bright fluorescence. Unconjugated this compound exhibits a high fluorescence quantum yield, with reported values around 0.9 to 0.93 in aqueous solutions. antibodies.comlumiprobe.combroadpharm.comlunanano.ca This indicates that for every 100 photons absorbed, approximately 90 to 93 are emitted as fluorescence, making it a highly efficient fluorophore.

The molar extinction coefficient of this compound is also notably high, typically in the range of 74,000 to 80,000 M⁻¹cm⁻¹. broadpharm.comlunanano.cathermofisher.comlumiprobe.com This high value signifies a large capacity for light absorption at its excitation maximum, which is approximately 492-494 nm. antibodies.combroadpharm.comthermofisher.com The combination of a high quantum yield and a large extinction coefficient results in a bright fluorescent probe, which is essential for detecting low-abundance targets in biological systems. aatbio.com

The brightness of a fluorescent probe is directly proportional to the product of its quantum yield and extinction coefficient. For this compound, this product is substantial, contributing to its widespread use in various applications, including fluorescence microscopy, flow cytometry, and immunoassays.

It is important to note that while the properties of the 5- and 6-isomers of fluorescein maleimide are spectrally almost identical, the specific conjugation site on a biomolecule can subtly affect the photophysical properties of the dye. The immediate chemical environment following conjugation can lead to slight alterations in both the quantum yield and the extinction coefficient.

Table 1: Photophysical Properties of this compound

Property Typical Value Reference(s)
Excitation Maximum (λex) 492 - 494 nm antibodies.combroadpharm.comthermofisher.com
Emission Maximum (λem) 517 - 520 nm antibodies.combroadpharm.com
Fluorescence Quantum Yield (Φ) 0.9 - 0.93 antibodies.comlumiprobe.combroadpharm.comlunanano.ca
Molar Extinction Coefficient (ε) 74,000 - 80,000 M⁻¹cm⁻¹ broadpharm.comlunanano.cathermofisher.comlumiprobe.com

Solvatochromism and Microenvironmental Effects on Fluorescence Intensity and Wavelength

The fluorescence properties of this compound are not static but are dynamically influenced by its immediate surroundings, a phenomenon known as solvatochromism. This refers to the change in the absorption or emission spectra of a chromophore in response to a change in the polarity of the solvent or its microenvironment. rsc.org These spectral shifts can provide valuable information about the local environment of the labeled molecule.

For maleimide derivatives, the photophysical profile is responsive to the polarity of the microenvironment. rsc.org Generally, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum. nih.gov This is due to the stabilization of the excited state by the polar solvent molecules. rsc.org Studies on aminomaleimides, a related class of compounds, have shown a significant red-shift of emission maxima and quenching of fluorescence in protic polar solvents. nih.gov While fluorescein itself is subject to complex environmental effects, the principle of solvatochromism holds. nih.gov

The fluorescence intensity of this compound can also be significantly affected by its microenvironment. For instance, the local pH can have a pronounced effect on the fluorescence of the fluorescein moiety. The fluorescence of fluorescein is known to be quenched at acidic pH. Furthermore, the proximity and nature of neighboring amino acid residues in a protein conjugate can either enhance or quench the fluorescence. For example, tryptophan residues can quench the fluorescence of nearby fluorophores through photoinduced electron transfer (PET). nih.gov Conversely, a non-polar environment, such as the interior of a folded protein, can sometimes shield the fluorophore from solvent-induced quenching, leading to enhanced fluorescence intensity.

The sensitivity of this compound's fluorescence to its microenvironment is a double-edged sword. On one hand, it can be exploited to probe conformational changes in proteins or to sense the polarity of a specific binding site. nih.gov On the other hand, it can complicate the quantitative analysis of fluorescence data, as changes in fluorescence intensity may not solely reflect changes in the concentration of the labeled species. thermofisher.com Therefore, careful consideration of the local environment is crucial for the accurate interpretation of fluorescence data obtained using this compound.

Photobleaching Kinetics and Strategies for Enhanced Photostability in Imaging

A significant limitation of many fluorophores, including fluorescein, is their susceptibility to photobleaching, the irreversible loss of fluorescence upon prolonged exposure to excitation light. microscopyu.com The photobleaching of fluorescein is a complex process that is generally not a single-exponential decay. nih.gov It is influenced by several factors, including the intensity of the excitation light, the concentration of the fluorophore, and the presence of oxygen and other reactive species. nih.gov

The primary mechanism of photobleaching involves the transition of the fluorophore from its excited singlet state to a longer-lived triplet state. microscopyu.com In this triplet state, the dye is more susceptible to chemical reactions, often with molecular oxygen, that lead to its permanent destruction. microscopyu.comnih.gov The photobleaching kinetics of fluorescein can be influenced by its local environment. For instance, the proximity of other dye molecules can lead to oxygen-independent, proximity-induced triplet-triplet or triplet-ground state reactions, contributing to the non-single-exponential nature of photobleaching. nih.gov

Given the detrimental impact of photobleaching on imaging applications that require long-term observation or high-intensity illumination, various strategies have been developed to enhance the photostability of fluorescent probes. These strategies can be broadly categorized as follows:

Use of Antifade Reagents: The most common approach is the addition of antifade reagents to the imaging medium. These reagents are typically reducing agents or free-radical scavengers that can quench the reactive triplet state of the fluorophore or remove reactive oxygen species from the environment. Examples include n-propyl gallate and ascorbic acid. google.com

Modification of the Fluorophore Structure: Chemical modifications to the fluorescein structure itself can improve its photostability. For example, the introduction of certain functional groups can alter the electronic properties of the fluorophore, reducing the probability of intersystem crossing to the triplet state. annualreviews.org

Control of the Microenvironment: As the local environment plays a crucial role in photobleaching, controlling this environment can enhance photostability. This can involve deoxygenating the sample or embedding the labeled molecules in a matrix that restricts their interaction with quenching species.

Instrumental Approaches: Optimizing the imaging parameters, such as using the lowest possible excitation intensity and the shortest possible exposure times, can significantly reduce the rate of photobleaching.

While fluorescein itself is known for its relatively high rate of photobleaching, alternative dyes with improved photostability, such as Alexa Fluor® 488 and certain rhodamine derivatives, have been developed. thermofisher.comaatbio.com However, the development of methods to improve the photostability of fluorescein-based probes remains an active area of research. google.com

Isomeric Purity (6-isomer) and its Analytical and Application Implications

Fluorescein maleimide is synthesized as a mixture of two isomers, the 5-isomer and the 6-isomer, which differ in the point of attachment of the maleimide functional group to the fluorescein core. While the spectral properties of these two isomers are nearly indistinguishable, their separation and the use of a single, pure isomer can have significant implications for certain analytical techniques and applications.

The use of an isomerically pure compound, such as this compound, is particularly important in high-resolution analytical methods like capillary electrophoresis and DNA sequencing. In these techniques, even small differences in the structure of the labeled molecule can lead to differences in migration or separation behavior, potentially resulting in peak broadening or the appearance of multiple peaks for a single analyte. By using a single isomer, a more homogeneous population of labeled molecules is generated, leading to sharper peaks and improved resolution.

From an application perspective, the use of a single isomer ensures consistency and reproducibility between experiments. While for many standard protein labeling applications the use of an isomeric mixture may be acceptable, for applications requiring precise stoichiometry or a well-defined labeled product, the use of an isomerically pure reagent is preferred. The reactivity of the 5- and 6-isomers can also differ slightly, which could potentially influence the efficiency and site-specificity of the labeling reaction. Although the 5-isomer has been reported to be more reactive in some contexts, the 6-isomer is also widely used for labeling thiols on proteins and peptides. scbt.com

The availability of isomerically pure this compound allows researchers to have greater control over their labeling experiments and to obtain more precise and reliable data, particularly in demanding applications that are sensitive to minor structural variations. lumiprobe.comlunanano.calumiprobe.com

Iii. Methodologies for Bioconjugation and Macromolecular Labeling with Fluorescein 6 Maleimide

Protein and Peptide Labeling Strategies

The primary targets for labeling proteins and peptides with Fluorescein (B123965) 6-Maleimide are the sulfhydryl groups of cysteine residues. tocris.com Since these residues are often involved in structurally critical disulfide bonds, a multi-step approach is required to achieve efficient and site-specific conjugation. tocris.commdpi.com

For proteins lacking accessible native cysteine residues or when a specific site of labeling is desired, genetic engineering is employed to introduce cysteine at a precise location. This process, known as site-directed mutagenesis, allows for the rational design of protein variants tailored for conjugation.

Key considerations in designing these mutants include:

Solvent Accessibility : The chosen site for cysteine introduction should be on the protein's surface and accessible to the dye molecule. mdpi.com Structural predictions and analysis of crystal structures are used to identify suitable locations. mdpi.commdpi.com

Functional Integrity : The mutation should not interfere with the protein's native structure, function, or binding interfaces. ucl.ac.uk Cysteine residues are strategically placed away from active sites or regions critical for protein-protein interactions.

Enhanced Reactivity : To improve labeling efficiency, the cysteine residue can be flanked by positively charged amino acids, such as in a lysine-cysteine-lysine (KCK) tag. nih.gov The neighboring lysine (B10760008) residues can lower the pKa of the cysteine's thiol group, thereby increasing its reactivity with the maleimide (B117702) moiety. nih.gov

In some cases, even when structural predictions indicate a surface-exposed residue, labeling attempts can be unsuccessful, suggesting that the local microenvironment can hinder the accessibility of the cysteine to the maleimide dye. mdpi.com Therefore, empirical testing of several designed mutants is often necessary to identify the optimal labeling site. nih.gov

The maleimide group of Fluorescein 6-Maleimide reacts specifically with free thiol groups (-SH). thermofisher.com However, in many proteins, cysteine residues exist in an oxidized state, forming disulfide bonds (-S-S-) that stabilize the protein's tertiary and quaternary structures. tocris.com These disulfide bonds are unreactive towards maleimides and must be cleaved to generate free thiols for conjugation. tocris.commdpi.com This reduction is a critical preparatory step achieved using reducing agents.

Two commonly used reducing agents are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (B142953) (DTT). neb.commetabion.com

Tris(2-carboxyethyl)phosphine (TCEP) : TCEP is a potent, odorless, and phosphine-based reducing agent that is highly stable in aqueous solutions over a broad pH range. metabion.comresearchgate.net It effectively reduces disulfide bonds without containing a thiol group itself. metabion.com This is a significant advantage, as it does not compete with the target molecule for reaction with the maleimide dye, and its removal before conjugation is often not strictly necessary, although it can inhibit labeling to some extent. researchgate.netsigmaaldrich.com

Dithiothreitol (DTT) : DTT is a traditional thiol-based reducing agent that is also highly effective. neb.com However, being a thiol-containing compound, any excess DTT will react with the maleimide dye, inhibiting the desired protein labeling reaction. neb.comresearchgate.net Therefore, it is imperative to completely remove excess DTT from the protein solution after reduction and before the addition of this compound, typically via dialysis or gel filtration. neb.comsigmaaldrich.com

The reduction step is typically performed by incubating the protein with a molar excess (e.g., 10-fold) of the reducing agent for about 20-30 minutes at room temperature. tocris.comsigmaaldrich.com To prevent the re-formation of disulfide bonds through oxidation by atmospheric oxygen, the reaction is best performed in degassed buffers or under an inert gas atmosphere like nitrogen or argon. sigmaaldrich.combroadpharm.com

Table 1: Comparison of Common Reducing Agents for Maleimide Conjugation

Feature Tris(2-carboxyethyl)phosphine (TCEP) Dithiothreitol (DTT)
Mechanism Phosphine-based, directly reduces disulfides. metabion.com Thiol-based, works via disulfide exchange. metabion.com
Stability More stable in aqueous solution, less prone to oxidation. metabion.comresearchgate.net Oxidizes rapidly in solution, especially in the presence of metal ions. metabion.comresearchgate.net
pH Range Effective over a broad pH range (4-9). metabion.com Optimal in a buffered solution at pH 7.5–8.5. metabion.com
Interference Does not contain a thiol; less interference with maleimide reaction. researchgate.net Contains thiols; excess must be removed prior to conjugation. neb.comresearchgate.net
Removal Removal is not always required, but can improve efficiency. researchgate.netsigmaaldrich.com Mandatory removal of excess reagent is required before adding maleimide. neb.com

Achieving the desired degree of labeling (DOL) while maintaining protein function requires careful optimization of several reaction parameters. The DOL represents the average number of dye molecules conjugated to each protein molecule. aatbio.com

Dye:Protein Molar Ratio : A molar excess of this compound is used to drive the reaction. A starting point is typically a 10- to 20-fold molar excess of dye to protein. tocris.comsigmaaldrich.com However, this ratio must be optimized for each specific protein and application, as excessive labeling can lead to fluorescence quenching or protein precipitation, while insufficient labeling results in a weak signal. aatbio.comnih.gov

pH : The reaction between a maleimide and a thiol is most efficient and specific within a pH range of 6.5 to 7.5. tocris.comthermofisher.comlumiprobe.com At this pH, the thiol group is sufficiently nucleophilic to react, while side reactions with other amino acid residues, such as primary amines on lysines, are minimized. thermofisher.comsigmaaldrich.com Below pH 6.5, the reaction rate slows considerably, while above pH 8.0, the maleimide group becomes susceptible to hydrolysis and can also react with amines. thermofisher.comsigmaaldrich.com

Reaction Time and Temperature : The conjugation reaction is typically carried out for 2 hours at room temperature or overnight at 4°C. sigmaaldrich.comthermofisher.com Longer incubation times or higher temperatures can increase the risk of maleimide hydrolysis or non-specific reactions.

Solvent : this compound is often dissolved in an anhydrous organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution before it is added to the aqueous protein solution. tocris.comlumiprobe.com

Table 2: General Parameters for Optimizing Protein Labeling with this compound

Parameter Recommended Range/Condition Rationale & Notes
Dye:Protein Molar Ratio 10:1 to 20:1 (initial optimization) Must be empirically determined for each protein. tocris.comaatbio.com
pH 6.5 - 7.5 Balances thiol reactivity with maleimide stability and specificity. tocris.comthermofisher.com
Buffer Phosphate (B84403), HEPES, Tris (thiol-free) Avoid buffers containing thiols that would compete in the reaction. tocris.comlumiprobe.com
Temperature Room Temperature or 4°C Lower temperature (4°C) for longer incubations to minimize side reactions. sigmaaldrich.comthermofisher.com
Time 2 hours (RT) or Overnight (4°C) Sufficient time for conjugation without excessive dye hydrolysis. sigmaaldrich.comthermofisher.com
Protein Concentration 1-10 mg/mL Higher concentrations can improve conjugation efficiency. aatbio.comlumiprobe.com

After the conjugation reaction is complete, it is crucial to remove any unreacted, free dye from the labeled protein. thermofisher.comatto-tec.com Failure to do so can result in high background fluorescence and inaccurate quantification. tandfonline.comnih.gov Several methods are commonly used for this purification step, chosen based on the size of the protein or peptide and the scale of the reaction.

Gel Filtration Chromatography : This is a widely used method that separates molecules based on size. The larger protein-dye conjugate elutes from the column first, while the smaller, free dye molecules are retained longer. atto-tec.comresearchgate.net Sephadex G-25 is a common matrix for this purpose. sigmaaldrich.comatto-tec.com

Dialysis : For larger proteins, extensive dialysis against a large volume of buffer can effectively remove the small, unreacted dye molecules, which pass through the pores of the dialysis membrane. thermofisher.compromega.com

Spin Columns/Centrifugal Filtration : These devices use a membrane with a specific molecular weight cutoff (MWCO) to separate the larger labeled protein from the smaller free dye via centrifugation. This method is rapid and efficient for small sample volumes. broadpharm.comresearchgate.net

Acetone (B3395972) Precipitation : A simplified method has been reported where acetone is used to precipitate the labeled peptide or protein, while the unreacted this compound remains soluble in the acetone. researchgate.net The precipitated conjugate can then be recovered by centrifugation. researchgate.net

While maleimides are highly popular for thiol-reactive labeling, other chemical groups, such as iodoacetamides, are also used. thermofisher.com The choice between them depends on the specific experimental conditions and requirements.

Reactivity and Specificity : Maleimides are generally considered more specific for thiols than iodoacetamides, which can show some reactivity towards other residues like histidine under physiological conditions. aatbio.combiotium.com However, the stability of the resulting bond can differ; the thioether bond formed by iodoacetamides is very stable, whereas the maleimide-thiol adduct can, under certain conditions, undergo hydrolysis. thermofisher.com

Reaction Conditions : Both reactions are performed under similar pH conditions, but they exhibit different sensitivities to components in the reaction buffer. A critical difference is their behavior in the presence of thiourea, a chaotrope often used to solubilize proteins for proteomic analysis. Labeling with iodoacetamides is severely inhibited by thiourea, whereas maleimide-based labeling proceeds efficiently. nih.gov

Interaction with Reducing Agents : Both iodoacetamides and maleimides can react with reducing agents. researchgate.net However, at low concentrations, TCEP has been shown to inhibit iodoacetamide (B48618) attachment less than maleimide attachment. researchgate.net

Table 3: Comparison of Maleimide and Iodoacetamide Thiol-Reactive Probes

Feature Fluorescein Maleimide Fluorescein Iodoacetamide
Reactive Group Maleimide Iodoacetyl
Target Primarily free sulfhydryl (-SH) groups. tocris.com Primarily free sulfhydryl (-SH) groups.
pH Optimum 6.5-7.5 thermofisher.com ~7.0-8.0
Bond Formed Thioether thermofisher.com Thioether thermofisher.com
Specificity High specificity for thiols. aatbio.combiotium.com Can react with other nucleophiles (e.g., histidine) at higher pH.
Inhibition by Thiourea Not significantly inhibited. nih.gov Severely inhibited. nih.gov
Bond Stability Generally stable, but can be susceptible to hydrolysis/reversal. rsc.org Forms a very stable, irreversible bond. thermofisher.com

Preparation of this compound Conjugates for Specific Research Applications

Antibody Conjugation for Immunological Assays

The labeling of antibodies with fluorescent dyes is a cornerstone of modern immunoassays. axispharm.com this compound is used to create fluorescent antibody conjugates for techniques such as flow cytometry, immunofluorescence microscopy, and fluorescence immunoassays. axispharm.comfrontiersin.org The conjugation process targets cysteine residues within the antibody structure. Since many of these cysteines are involved in inter-chain disulfide bonds that maintain the antibody's structure, a partial reduction of these bonds is necessary to expose free thiol groups for labeling. frontiersin.org

The general procedure involves dissolving the antibody in a suitable buffer at a pH of 7.0-7.5. A reducing agent like TCEP is added to break a portion of the disulfide bonds. Subsequently, a solution of this compound, typically dissolved in DMSO or DMF, is added to the antibody solution. lumiprobe.com The molar ratio of dye to antibody is a critical parameter that needs to be optimized to achieve the desired degree of labeling without compromising the antibody's antigen-binding affinity. frontiersin.org A study on the conjugation of fluorescein-5-maleimide (B15326) to the antibody Omalizumab showed that all eight sulfhydryl groups from the four inter-chain disulfide bonds were conjugated. frontiersin.org However, this extensive conjugation led to a loss of structure and increased flexibility of the antibody. frontiersin.org In contrast, another study involving Adalimumab conjugated with FITC (a derivative of fluorescein) resulted in a mixture of conjugates with 2-6 dye molecules per antibody. frontiersin.org

Table 2: Key Parameters in Antibody Conjugation with this compound

ParameterDescriptionSignificance
Molar Ratio (Dye:Antibody) The ratio of this compound molecules to antibody molecules in the reaction. A typical starting point is a 10:1 to 20:1 molar excess of the dye. Affects the degree of labeling; too high a ratio can lead to over-labeling, potentially causing protein precipitation and loss of antibody function. frontiersin.org
Reducing Agent Concentration The amount of reducing agent (e.g., TCEP) used to break disulfide bonds.Controls the number of available thiol groups for conjugation. Insufficient reduction leads to low labeling, while excessive reduction can denature the antibody.
Reaction Time and Temperature The duration and temperature at which the conjugation reaction is allowed to proceed. Common conditions are 2 hours at room temperature or overnight at 4°C. Influences the efficiency of the conjugation reaction.
Purification Method Techniques like dialysis or gel filtration are used to remove unreacted dye. lumiprobe.comEssential for obtaining a pure antibody-dye conjugate and for accurate determination of the degree of labeling.

Ligand and Small Molecule Conjugation for Binding Studies

Fluorescently labeling small molecule ligands with probes like this compound is a powerful strategy for studying ligand-receptor interactions. nih.govnih.gov This approach is particularly valuable in fluorescence polarization assays, where the binding of a small, fluorescently labeled ligand to a much larger protein receptor results in a measurable change in the polarization of the emitted fluorescence. nih.govunito.it

The conjugation process requires the small molecule or ligand to possess a free thiol group. If a thiol group is not naturally present, it can often be introduced through chemical synthesis. nih.gov For instance, a study investigating ligands for human tyrosinase utilized a peptide linker with a terminal cysteine to facilitate conjugation with fluorescein-5-maleimide. nih.gov The reaction conditions are similar to those for other thiol conjugations, involving a pH of around 7 and often an organic co-solvent to dissolve the reactants. The resulting fluorescent ligand can then be used in binding assays to determine binding affinities (Kd) and to screen for potential drug candidates in high-throughput formats. nih.govnih.govunito.it However, a significant consideration is that the addition of a relatively bulky fluorophore like fluorescein can potentially alter the binding properties of the small molecule ligand. nih.gov

Surface Modification of Materials and Nanoparticles

This compound is also employed in materials science to functionalize the surfaces of various materials and nanoparticles. rsc.org This surface modification imparts fluorescence to the material, enabling its visualization and tracking in biological systems. rsc.org The strategy typically involves first modifying the material's surface to introduce thiol groups, which can then react with the maleimide moiety of the fluorescein dye.

For example, silicon-substituted hydroxyapatite (B223615) (SiHA) nanoparticles have been functionalized by first treating them with (3-mercaptopropyl)trimethoxysilane (B106455) (MPTS). rsc.org The MPTS covalently bonds to the nanoparticle surface and presents a terminal thiol group. These thiol-functionalized nanoparticles can then be readily conjugated with fluorescein-5-maleimide. rsc.org Similarly, gold nanoparticles have been surface-engineered using a hetero-bifunctional polyethylene (B3416737) glycol (PEG) linker that possesses a group to attach to the gold surface and a terminal maleimide group available for reaction with thiol-containing molecules. researchgate.net Another approach involves activating a substrate with a silane (B1218182) like aminopropyl triethoxysilane (B36694) (APTES) to introduce amine groups, which are then reacted with a crosslinker to present a maleimide group for subsequent reaction with a thiol. nih.gov This method has been used to covalently link nanoparticles to silicon substrates. nih.gov These fluorescently labeled nanoparticles have applications in bioimaging, cellular tracking, and as components of biosensors. rsc.orgresearchgate.net

Iv. Advanced Spectroscopic and Microscopic Applications of Fluorescein 6 Maleimide Conjugates

Förster Resonance Energy Transfer (FRET) Investigations

FRET is a non-radiative energy transfer process between two chromophores, a donor and an acceptor, that occurs over a distance of approximately 1-10 nanometers. bu.eduaatbio.comjasco-global.com This phenomenon is highly dependent on the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring intramolecular and intermolecular distances in biological macromolecules. bu.edunih.govmdpi.com

The theoretical foundation of FRET was established by Theodor Förster. evidentscientific.com The process involves an excited donor fluorophore transferring energy to an acceptor chromophore through a non-radiative, dipole-dipole coupling mechanism. aatbio.comevidentscientific.comlibretexts.org The efficiency of this energy transfer (E) is defined by the Förster equation:

E = 1 / (1 + (R/R₀)⁶) nih.govpnas.orgnih.gov

Where:

R is the distance between the donor and acceptor. pnas.org

R₀ (the Förster distance) is the distance at which the FRET efficiency is 50%. pnas.orgnih.gov

The Förster distance (R₀) is characteristic of a specific donor-acceptor pair and depends on several factors:

The quantum yield of the donor (the efficiency of fluorescence emission). evidentscientific.com

The refractive index of the medium. fiveable.me

The spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. bu.eduaatbio.comevidentscientific.comfiveable.me

The relative orientation of the donor and acceptor transition dipoles, represented by the orientation factor (κ²). pnas.orgfiveable.me

Fluorescein (B123965) 6-maleimide can function as either a donor or an acceptor in FRET experiments, depending on the chosen partner fluorophore. nih.gov For instance, when paired with a non-fluorescent quencher like NFQ1, fluorescein-5-maleimide (B15326) acts as a donor, and the FRET efficiency is measured by the quenching of the donor's fluorescence. nih.gov The Förster distance for a fluorescein-NFQ1 pair has been estimated to be approximately 39 Å. nih.gov In another example, a fluorescein-Alexa750 pair has a similar estimated Förster distance of about 42 Å. nih.gov

The choice of the FRET pair is critical, and the R₀ value should be close to the expected intermolecular or intramolecular distance to ensure the highest sensitivity to distance changes. nih.govnih.govelifesciences.org

Table 1: Key Parameters in FRET Theory

ParameterSymbolDescription
FRET EfficiencyEThe fraction of energy transferred from the donor to the acceptor. nih.gov
Donor-Acceptor DistanceRThe physical distance between the donor and acceptor molecules. pnas.org
Förster DistanceR₀The distance at which FRET efficiency is 50%. pnas.orgnih.gov
Donor Quantum YieldQ_DThe ratio of photons emitted to photons absorbed by the donor. evidentscientific.com
Spectral Overlap IntegralJ(λ)The degree of overlap between the donor's emission and the acceptor's absorption spectra. bu.edufiveable.me
Orientation Factorκ²A factor that accounts for the relative orientation of the donor and acceptor transition dipoles. pnas.orgfiveable.me

FRET is a powerful tool for observing dynamic molecular events in real time. By labeling two interacting proteins with a suitable donor-acceptor pair, such as fluorescein 6-maleimide and a compatible acceptor, the formation and dissociation of their complex can be monitored. jasco-global.comacs.org

When the labeled proteins interact and come into close proximity (within the Förster distance), an increase in FRET signal is observed. This can be detected as either quenching of the donor's fluorescence or an increase in the acceptor's sensitized emission. evidentscientific.com This approach allows for the real-time tracking of the kinetics of protein-protein association and dissociation.

For example, FRET has been used to study the interaction between actin and cardiac myosin binding protein C (cMyBP-C). medchemexpress.com In such an experiment, actin can be labeled with fluorescein-5-maleimide (the donor), and a fragment of cMyBP-C can be labeled with an acceptor like TMR (tetramethylrhodamine). medchemexpress.com The binding of these two proteins brings the donor and acceptor into proximity, resulting in a measurable FRET signal, which can be used to determine binding affinities and kinetics. medchemexpress.com

This technique is not limited to two-protein interactions. It can also be applied to monitor the assembly of larger multi-protein complexes. By strategically placing FRET pairs on different subunits, the sequential steps of complex formation can be elucidated. evidentscientific.com

Single-molecule FRET (smFRET) has emerged as a particularly powerful technique for studying the conformational dynamics of biomolecules. wur.nlnih.govelifesciences.org By labeling a single protein or nucleic acid at two different positions with a donor and acceptor, changes in the intramolecular distance can be observed in real time. nih.govnih.gov

This allows researchers to:

Identify distinct conformational states: Different conformations of a biomolecule will correspond to different FRET efficiencies, allowing for the identification and characterization of various structural states. psl.eu

Observe conformational transitions: The dynamic switching between different FRET states provides direct insight into the kinetics of conformational changes. nih.govpsl.eu

Probe the structure of flexible or disordered proteins: FRET can provide distance constraints for regions of proteins that are not amenable to high-resolution structural techniques like X-ray crystallography or NMR.

For instance, smFRET has been used to probe the dynamics of the heat-shock protein Hsp90, which exists in a range of open and closed conformations. wur.nl By labeling specific sites on the protein with a FRET pair, the transitions between these states can be directly observed. wur.nl

Obtaining accurate quantitative information from FRET experiments requires careful data analysis and correction for several factors. The apparent FRET efficiency can be calculated from the measured fluorescence intensities of the donor and acceptor. wur.nlnih.gov However, several corrections are necessary for accurate distance determination. nih.gov

Key corrections include:

Spectral Bleed-through (Crosstalk): A portion of the donor's emission may be detected in the acceptor channel, and direct excitation of the acceptor by the donor's excitation wavelength can also occur. nih.govfiveable.me These crosstalk effects must be measured using donor-only and acceptor-only samples and subtracted from the raw data. nih.govfiveable.me

Quantum Yield and Detection Efficiency: Differences in the fluorescence quantum yields of the donor and acceptor, as well as differences in the detection efficiency of the instrument for the two emission wavelengths, must be accounted for by a correction factor (γ). nih.gov

The FRET efficiency can be determined from either fluorescence intensity measurements or fluorescence lifetime measurements of the donor. fiveable.meacs.org Lifetime-based measurements are often more robust as they are less susceptible to artifacts like photobleaching and concentration variations. evidentscientific.comfiveable.me

Advanced techniques like Alternating-Laser Excitation (ALEX) microscopy allow for the simultaneous determination of FRET efficiency and the stoichiometry of the labeled species, providing more accurate and reliable data from single-molecule experiments. nih.gov Bayesian data analysis methods have also been developed to infer the positions of fluorophores while accounting for the uncertainty introduced by their unknown orientations. uni-muenchen.de

Table 2: Common FRET Data Analysis Steps

StepDescriptionPurpose
Data Acquisition Measure donor and acceptor fluorescence intensities or donor lifetime.Obtain raw experimental data.
Crosstalk Correction Subtract donor bleed-through and direct acceptor excitation. nih.govIsolate the true FRET signal. nih.gov
Calculate Apparent FRET Efficiency Use corrected intensities to calculate the FRET efficiency (E). wur.nlnih.govObtain a preliminary measure of energy transfer.
Apply Correction Factor (γ) Account for differences in quantum yield and detection efficiency. nih.govRefine the FRET efficiency value for accuracy. nih.gov
Calculate Inter-dye Distance (R) Use the corrected FRET efficiency and the known R₀ in the Förster equation. fiveable.meresearchgate.netDetermine the distance between the labeled sites. fiveable.me

Conformational Dynamics and Structural Probing of Biomolecules

High-Resolution Fluorescence Microscopy

The covalent and specific nature of the bond formed by this compound with cysteine residues makes it a valuable tool for labeling proteins of interest for visualization via high-resolution fluorescence microscopy. scbt.com Its bright green fluorescence is readily detectable with standard microscopy setups.

Confocal microscopy allows for the acquisition of high-resolution, optical sections from thick specimens, effectively removing out-of-focus light. ucc.ie When proteins are labeled with this compound, their specific locations within the cell can be determined with high precision. nih.gov This technique is crucial for studying the distribution of proteins, such as their localization to specific organelles like the mitochondria or endoplasmic reticulum, or their association with the cytoskeleton. evidentscientific.com For example, a fusion protein containing an engineered cysteine residue can be expressed in cells and labeled with a fluorescein maleimide (B117702) derivative to visualize its localization on the cell surface via confocal imaging. nih.gov This approach provides clear, high-contrast images that detail the spatial organization of the labeled protein within the cellular architecture. evidentscientific.com

Super-resolution microscopy (SRM) techniques bypass the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. Certain fluorophores are better suited for these techniques due to their photophysical properties. While classic dyes like fluorescein have been foundational, newer generations of dyes are often optimized for SRM. However, fluorescein derivatives can be used in some SRM applications. Techniques like direct stochastic optical reconstruction microscopy (dSTORM) and stimulated emission depletion (STED) microscopy rely on the photoswitching or photostability of fluorescent probes. Maleimide-functionalized dyes are frequently used in these advanced imaging methods. tocris.comtocris.com For instance, caged fluorescein maleimide is a photoactivatable probe that remains non-fluorescent until activated by UV light, making it valuable for photoactivation localization microscopy (PALM), a single-molecule localization technique. The ability to precisely control the activation of fluorescence is a key principle in many SRM modalities.

Live-cell imaging presents a unique set of challenges, as the integrity and viability of the cell must be maintained throughout the experiment. crestoptics.com Key considerations include phototoxicity, where the excitation light can damage cellular components, and photobleaching, the irreversible loss of fluorescence. crestoptics.commdpi.com

Phototoxicity: High-intensity laser light used for excitation can generate reactive oxygen species, leading to cellular stress and altered physiology. It is crucial to use the lowest possible laser power and exposure time that still provides a sufficient signal. crestoptics.com

Fluorophore Choice: The ideal fluorophore for live-cell imaging should be bright, highly photostable, and non-toxic. crestoptics.com While fluorescein is very bright, its photostability can be a limitation for long-term imaging experiments compared to some more modern dyes.

Caged Probes: To study dynamic processes with high temporal resolution, photoactivatable or "caged" probes like caged fluorescein maleimide can be used. These probes are introduced to the cell in an inactive, non-fluorescent state. Fluorescence is triggered at a specific time and location with a focused pulse of UV light, allowing researchers to track the movement and fate of the newly activated population of molecules.

Spectral Overlap: When using multiple fluorescent labels in live-cell imaging, the broad emission spectra of some dyes can lead to crosstalk between detection channels. leica-microsystems.com Careful selection of fluorophores and filter sets is necessary to minimize this issue. leica-microsystems.com

The detection and tracking of individual molecules provides unparalleled insight into biological processes, revealing dynamic behaviors that are obscured in ensemble measurements. nih.govnih.gov this compound is used to label proteins for these technically demanding applications.

Single-Molecule FRET (smFRET): This technique measures the efficiency of energy transfer between two different fluorophores (a donor and an acceptor) attached to specific sites on a protein or protein complex. uzh.chacs.org Because FRET efficiency is highly dependent on the distance between the dyes (typically 1-10 nm), smFRET can be used to probe conformational changes and dynamics of individual protein molecules in real time. tum.de Maleimide chemistry is commonly used to site-specifically attach the donor and acceptor dyes to engineered cysteine residues. uzh.chnih.gov

Single-Molecule Tracking: By labeling a protein of interest with a bright and photostable fluorophore, its movement can be tracked over time, revealing information about its diffusion, transport, and interactions within the cell. nih.gov While only a small fraction of the target proteins can be labeled to allow for individual detection, this approach has been used to study the dynamics of membrane receptors and other proteins. nih.gov The choice of probe is critical, requiring a high quantum yield and photostability to allow for tracking over longer periods. nih.gov

Considerations for Live-Cell Imaging (Non-Clinical Research)

Flow Cytometry for Cell-Based Analysis

Flow cytometry is a high-throughput technique that rapidly analyzes the physical and chemical characteristics of single cells suspended in a fluid stream. nih.gov As cells pass through a laser beam, scattered light and fluorescence signals are measured. nih.gov this compound, and more commonly its isothiocyanate counterpart (FITC), is widely used to label proteins and antibodies for flow cytometric analysis. mbl.co.jptdblabs.se

Fluorescein-labeled antibodies are used extensively in immunophenotyping, where they bind to specific cell surface antigens (like CD markers), allowing for the identification and quantification of different cell populations within a heterogeneous sample, such as blood or bone marrow. seattlechildrens.orgnih.gov

Furthermore, maleimide-based fluorescein derivatives can be used to probe specific cellular components. For example, Eosin-5'-maleimide, a fluorescein derivative, is used in a diagnostic flow cytometry test for certain red blood cell membrane disorders. bloodresearch.or.krczytelniamedyczna.pl It covalently binds to a specific lysine (B10760008) residue on the Band 3 protein in the erythrocyte membrane. bloodresearch.or.krczytelniamedyczna.pl A reduction in the mean fluorescence intensity of the cell population can indicate a deficiency in this protein, which is characteristic of conditions like hereditary spherocytosis. bloodresearch.or.krczytelniamedyczna.pl This demonstrates the utility of maleimide-functionalized dyes in quantitative, cell-based assays.

Quantification of Protein Expression and Localization on Cell Surfaces and Intracellularly

The conjugation of this compound to specific proteins allows for the detailed quantification of their expression levels and the visualization of their distribution both on the cell surface and within intracellular compartments. The maleimide group reacts specifically with the sulfhydryl groups of cysteine residues, providing a method for site-specific labeling. biomol.comlumiprobe.comnih.gov This specificity is crucial for ensuring that the fluorescent tag does not interfere with the protein's function and accurately reports its location and abundance.

Researchers utilize this technique to distinguish between different protein populations. For instance, membrane-impermeable dyes are essential for exclusively labeling proteins on the outer surface of a cell, allowing for the study of receptors and other surface-exposed molecules without interference from intracellular pools of the same protein. nih.gov In contrast, studies of internal cellular processes rely on the delivery of labeled proteins into the cell, for example, through microinjection, to track their fate and localization. researchgate.net

Fluorescence microscopy, particularly confocal laser scanning microscopy (CLSM), is a primary method for these investigations. By measuring fluorescence intensity, researchers can quantify the amount of labeled protein in specific regions of a cell. researchgate.netnii.ac.jp In one study, biotin (B1667282) protein ligase (BPL) was labeled with fluorescein-5-maleimide to analyze its interaction with a target protein displayed on the cell surface. nii.ac.jp The binding level of the labeled BPL was determined by imaging the fluorescence on the cell surface, allowing for the calculation of binding affinity without needing a washout step. nii.ac.jp

ParameterResearch FindingSource(s)
Target Interaction Biotin Protein Ligase (BPL) labeled with fluorescein-5-maleimide was used to quantify its binding to Biotin Carboxyl Carrier Protein (BCCP) displayed on a cell surface. nii.ac.jp
Binding Constant The binding dissociation constant (Kd) between BPL and BCCP was estimated to be 0.33 ± 0.05 μM through equilibrium analysis of fluorescence intensity. nii.ac.jp
Detection Method Confocal Laser Scanning Microscopy (CLSM) was used to measure fluorescence from fluorescein (Ex: 473 nm, Em: 490-540 nm) on the cell surface. nii.ac.jp
Intracellular Tracking Microinjection of fluorescently labeled proteins allows for the continuous assessment of their degradation rate, concentration, and subcellular localization in living cells. researchgate.net
Labeling Specificity The maleimide group's reaction with cysteine residues allows for the site-specific labeling of proteins, which is highly efficient (70-90%) and specific (>95%). nih.gov

Multiplexed Staining and Compensation Strategies

Multiplexing, the simultaneous detection of multiple markers in a single sample, is a powerful technique in cell biology, immunology, and histology. nsh.orgleicabiosystems.comjacksonimmuno.com It provides crucial context on the spatial relationships between different proteins and cell types within complex microenvironments. leicabiosystems.comnih.gov this compound conjugates are frequently used as one of the fluorescent probes in such multiplex panels due to the bright green fluorescence of fluorescein.

A significant challenge in multiplex fluorescence experiments is spectral spillover. cuanschutz.eduexpertcytometry.com The emission spectrum of one fluorophore can overlap with the detection channel of another, leading to a false positive signal. thermofisher.com For example, the emission of fluorescein (typically detected around 520 nm) can spill into the detector intended for a yellow or orange dye like Phycoerythrin (PE). cuanschutz.edu

To correct for this, a process called compensation is required. cuanschutz.eduthermofisher.com Compensation is a mathematical correction that subtracts the spillover signal from the secondary detector. expertcytometry.com Accurate compensation relies on the use of single-color controls for each fluorophore in the experiment. youtube.com These controls allow the system to calculate a spillover matrix, which quantifies the percentage of signal from each fluorophore that is detected in every other channel. youtube.com Proper compensation is absolutely critical for accurate data interpretation in multicolor flow cytometry and multiplexed microscopy. cuanschutz.edunih.gov

Key principles for successful multiplexing and compensation include:

Fluorophore Selection: Choosing fluorophores with minimal spectral overlap and assigning the brightest dyes to the least abundant targets. jacksonimmuno.comthermofisher.com

Control Samples: Using appropriate single-stain controls and unstained controls to accurately calculate compensation and identify background autofluorescence. youtube.comthermofisher.com

Instrumentation: Using instruments with appropriate lasers and filters that are well-matched to the chosen fluorophores. jacksonimmuno.com

Fluorophore FamilyExcitation LaserCommon Detection ChannelPotential for Spectral Overlap with Fluorescein
Fluorescein (e.g., FITC, Alexa Fluor 488) 488 nm (Blue)Green (~530/30 nm)N/A (Primary Channel)
Phycoerythrin (PE) 488 nm or 561 nmYellow/Orange (~585/42 nm)High (Fluorescein has significant emission in the PE channel)
PE-Cyanine5 (PE-Cy5) 488 nmRed (~670 nm)Moderate
Peridinin-Chlorophyll-Protein (PerCP) 488 nmFar-Red (~695/40 nm)Low to Moderate
Brilliant Violet™ 510 405 nm (Violet)(~510 nm)High (Emission peaks are very close)

Quantitative Polymerase Chain Reaction (qPCR) Detection Systems

While this compound itself is a thiol-reactive labeling reagent, its core fluorophore, fluorescein, is a cornerstone of probe-based quantitative PCR (qPCR). lumiprobe.comaatbio.com In this context, fluorescein is most commonly used as the 5' reporter dye in hydrolysis probes, often referred to by the abbreviation FAM (6-carboxyfluorescein). metabion.com

Probe-based qPCR offers high specificity because it uses a fluorescently labeled oligonucleotide probe that binds to a specific sequence within the target DNA, between the forward and reverse primers. solisbiodyne.comnih.gov The most common mechanism is the 5' nuclease assay. aatbio.comneb.com

The process works as follows:

Probe Design: A short DNA probe is synthesized to be complementary to the target sequence. A reporter fluorophore (like FAM/fluorescein) is attached to the 5' end, and a quencher molecule is attached to the 3' end. solisbiodyne.com

Quenching: When the probe is intact, the quencher is in close proximity to the reporter, absorbing its emitted energy through Fluorescence Resonance Energy Transfer (FRET), thus preventing a fluorescent signal. neb.comevidentscientific.com

Amplification and Hydrolysis: During the PCR extension phase, the Taq DNA polymerase extends the primer. When it reaches the bound probe, its 5'→3' exonuclease activity cleaves the probe. metabion.com

Signal Generation: This cleavage separates the reporter dye from the quencher, disrupting FRET. neb.com The reporter is now free to fluoresce, and the resulting signal is detected by the qPCR instrument. The increase in fluorescence is directly proportional to the amount of PCR product being amplified. aatbio.com

The maleimide functional group allows for the conjugation of fluorescein to a thiol-modified oligonucleotide, creating the custom probe necessary for this type of assay. usbio.net This method provides highly sensitive and specific quantification of nucleic acids and is widely used in applications ranging from gene expression analysis to pathogen detection. aatbio.comnih.gov

ComponentFunction in Probe-Based qPCRRelevant Compound/Concept
Reporter Dye Emits a fluorescent signal when separated from the quencher. The signal intensity is proportional to the amount of amplified DNA.Fluorescein (FAM)
Quencher Dye Absorbs the energy from the reporter dye when in close proximity, preventing fluorescence.Black Hole Quenchers (BHQ), TAMRA
Oligonucleotide Probe A short, sequence-specific DNA strand that binds to the target amplicon. It is labeled with both a reporter and a quencher.Thiol-modified DNA oligonucleotide
Conjugation Chemistry The reaction used to attach the fluorescein reporter to the thiol-modified probe.Maleimide-thiol reaction
Enzyme Activity The 5' to 3' exonuclease activity of Taq DNA polymerase cleaves the probe, separating the reporter and quencher.Taq DNA Polymerase

V. Biological and Biochemical Research Applications of Fluorescein 6 Maleimide

Enzyme Activity and Kinetic Studies

The specific and stable conjugation of fluorescein (B123965) 6-maleimide to enzymes or their substrates facilitates precise monitoring of enzymatic processes.

Development of Fluorescent Substrates for Enzyme Assays

Fluorescein 6-maleimide is instrumental in the development of sensitive, fluorescence-based enzyme assays. mdpi.comnih.gov These assays are often preferred over traditional methods due to their high sensitivity, potential for real-time measurements, and suitability for high-throughput screening. nih.govunimi.it

The core principle involves designing a substrate that, upon enzymatic action, produces a change in fluorescence. While fluorescein maleimide (B117702) itself is used to study protein structure and micro-environmental properties, the broader class of maleimide-based fluorescent probes has been foundational in this area. nih.govunimi.it For example, researchers have developed fluorogenic probes for enzymes like monoacylglycerol lipase (B570770) (MAGL) using similar principles, where enzymatic cleavage of a substrate releases a fluorescent reporter. mdpi.com The design of such probes is a critical step, ensuring that the molecule is recognized by the enzyme's active site and that the fluorescent signal is efficiently modulated by the enzymatic reaction. nih.gov

Real-Time Monitoring of Enzymatic Reactions

The ability to continuously monitor enzymatic reactions provides invaluable data on reaction kinetics. nih.gov Fluorescent probes, including those based on the maleimide chemistry of this compound, are central to these real-time assays. mdpi.comnih.gov For instance, a related coumarin-based maleimide, MDCC, when conjugated to a specific protein, has been used for the direct, real-time measurement of inorganic phosphate (B84403) release during enzymatic reactions. thermofisher.com This continuous monitoring allows for detailed kinetic analysis, which is crucial for understanding enzyme mechanisms and for screening potential inhibitors. nih.gov The high sensitivity of fluorescence detection means that these assays can be performed with very low amounts of enzyme and substrate. nih.gov

Effects of Conjugation on Enzyme Integrity and Function

A critical consideration when labeling enzymes is whether the conjugation process itself alters the enzyme's structure and catalytic activity. Studies have shown that the site-specific conjugation of maleimide-based dyes, like this compound, often has a minimal impact on enzyme function. mdpi.com This is largely due to the ability to target specific, surface-exposed cysteine residues that are not essential for catalysis. mdpi.com

In one study, various enzymes were labeled with a maleimide-functionalized dye, and the catalytic activity of the conjugated enzymes was compared to their unlabeled counterparts. mdpi.com The results indicated no significant difference in activity, suggesting that the conjugation did not interfere with the enzyme's catalytic mechanism or compromise its stability. mdpi.com However, it is noted that the location of the label is important, as conjugation near an active site could potentially lead to altered function. nih.gov

Table 1: Impact of Maleimide Dye Conjugation on Enzyme Activity

EnzymeLabeled vs. Unlabeled ActivityConclusion on Functional IntegrityReference
Cellobiohydrolase II (CBHII)No significant differenceIntegrity maintained mdpi.com
Cellobiose Dehydrogenase (CDH)No significant differenceIntegrity maintained mdpi.com
Glyoxal Oxidase (GLOX)No significant differenceIntegrity maintained mdpi.com

This table is based on findings from a study where various enzymes were conjugated with a maleimide-based fluorescent dye, demonstrating the preservation of catalytic function post-labeling. mdpi.com

Probing Protein Structure and Function

This compound serves as a powerful tool for elucidating the complex relationship between a protein's structure and its biological function.

Assessment of Solvent Accessibility and Tertiary Structure of Proteins

The reactivity of the maleimide group is highly dependent on the accessibility of cysteine residues within the protein's three-dimensional structure. nih.gov This property can be exploited to probe the solvent accessibility of specific residues and, by extension, gain insights into the protein's tertiary structure. nih.govmdpi.com

In a typical experiment, a protein is treated with fluorescein maleimide under native conditions. nih.gov Only those cysteine residues with free sulfhydryl groups exposed to the solvent will react with the probe. nih.gov Subsequent analysis, often using techniques like SDS-PAGE, can identify which residues have been labeled. This method allows researchers to map the surface-exposed cysteines. For example, a study on virus-like particles (VLPs) used fluorescein-5-maleimide (B15326) to demonstrate that only specific, engineered cysteine residues were solvent-exposed and available for labeling, confirming their surface location in the folded protein structure. nih.gov This approach is sensitive and provides a rapid analysis of reactive cysteines on the surface of proteins and protein complexes. nih.gov

Investigating Allosteric Transitions and Protein Folding Dynamics

This compound is often used in single-molecule fluorescence studies, particularly Förster Resonance Energy Transfer (smFRET), to investigate dynamic protein processes like conformational changes, allosteric transitions, and folding. uni-muenchen.deportlandpress.comnih.gov In smFRET experiments, fluorescein can act as a donor or acceptor fluorophore. By labeling specific sites on a protein with a FRET pair, researchers can measure distances and monitor changes in these distances in real-time. portlandpress.comnih.gov

These techniques have been applied to study the complex folding pathways of proteins and the function of molecular chaperones like Hsp70. uni-muenchen.deportlandpress.com For example, smFRET can reveal the existence of distinct conformational states and the dynamics of their interconversion, which are often hidden in ensemble measurements. portlandpress.comnih.gov By observing the conformational changes of a protein as it interacts with other molecules or responds to environmental changes, researchers can gain mechanistic insights into allosteric regulation. portlandpress.com Studies have successfully used this approach to determine protein folding transition path times and to understand how chaperones assist in the folding of misfolded proteins. portlandpress.comnih.gov

Table 2: Applications of Fluorescein Maleimide in Protein Dynamics Studies

Research AreaTechniqueInformation GainedExample SystemReference
Protein FoldingsmFRETDetection of conformational states and transition dynamics.Maltose-binding protein, p53-DNA-binding domain uni-muenchen.de
Chaperone FunctionsmFRETReal-time observation of chaperone-substrate interactions and conformational changes.Hsp70, DnaK portlandpress.com
Allosteric TransitionssmFRETMonitoring of conformational changes upon ligand binding or other stimuli.Hsp70 nucleotide binding portlandpress.com
Folding Path TimesSingle-molecule fluorescenceDetermination of the time taken to cross the free-energy barrier during folding.Fast- and slow-folding proteins nih.gov

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Detection (Mechanistic Insights)

Fluorescein and its derivatives are foundational in the development of probes for oxidative stress research. rsc.org While this compound does not directly react with most ROS/RNS, it is a crucial component in probes that measure the downstream effects of these reactive species, particularly their impact on protein redox states.

Fluorescent probes for ROS and RNS are generally designed based on a specific chemical reaction between the probe and the reactive species, which "switches on" the fluorescence of a fluorophore like fluorescein. nih.govjst.go.jp Common design strategies include:

Photoinduced Electron Transfer (PeT): In a PeT-based probe, the fluorophore is held in a non-fluorescent (quenched) state by an electron-rich recognition moiety. Upon reaction with a specific ROS/RNS, the electron-donating ability of the recognition group is eliminated, which stops the quenching process and restores the fluorescence of the fluorophore. nih.gov

Spirocyclization: This strategy involves modifying the fluorescein structure into a non-fluorescent, spirocyclic form. The probe is designed so that a reaction with an analyte, such as peroxynitrite, triggers a ring-opening reaction that restores the original, highly fluorescent xanthene structure of fluorescein. nih.govacs.org

Direct Oxidation: Some probes, like Dihydrodichlorofluorescein (DCFH), are based on the principle that the non-fluorescent reduced form of the dye can be oxidized by various ROS to its highly fluorescent counterpart. nih.gov However, these probes often suffer from a lack of specificity, as they can be oxidized by a wide range of species. nih.gov

Design StrategyMechanismTarget Species ExampleReference
Photoinduced Electron Transfer (PeT)ROS/RNS reaction with a recognition site stops the quenching of the fluorophore.Hydrogen Peroxide, Superoxide nih.gov
SpirocyclizationROS/RNS reaction triggers ring-opening, converting a non-fluorescent spiro-form to fluorescent fluorescein.Peroxynitrite, Hypochlorous Acid nih.govacs.org
Boronate DeprotectionROS (especially H₂O₂) oxidizes a boronate ester "masking group," releasing the fluorescent dye.Hydrogen Peroxide (H₂O₂) nih.gov

This table interactively outlines common design principles for fluorescein-based probes used in oxidative stress research.

This compound plays a unique role in oxidative stress research by acting as a probe for the redox state of protein thiols. The thiol group (-SH) of cysteine residues is a primary target of oxidation by ROS. researchgate.net This oxidation can lead to various modifications, including the formation of disulfide bonds.

The maleimide group of this compound specifically and covalently reacts with reduced cysteine residues. researchgate.net This reactivity forms the basis of a powerful assay to quantify the redox state of specific proteins or the entire proteome. researchgate.net The general procedure is as follows:

Cells or protein lysates are treated under conditions of interest (e.g., with or without an oxidative stressor).

The samples are then incubated with this compound.

The probe will label only the proteins that contain cysteine residues in their reduced (-SH) form. Oxidized cysteines will not react.

The amount of incorporated fluorescence is then quantified, typically by separating the proteins via electrophoresis and measuring the fluorescence intensity of the protein bands.

A decrease in fluorescence signal from the this compound-labeled protein corresponds to an increase in its oxidation state. This method, sometimes referred to as a "thiol-trapping system," provides a direct measure of the impact of oxidative stress on cellular proteins. researchgate.net This approach has been used in redox differential in-gel electrophoresis (redox-DIGE) to compare the cysteine oxidation states between two different samples. nih.gov

Design Principles of Fluorescein-Based Probes for Oxidative Stress Research

Intracellular pH Sensing (Mechanistic Insights)

The fluorescence emission of the fluorescein molecule itself is inherently sensitive to pH. This property can be exploited for measuring intracellular pH after this compound has been conjugated to a cellular component. The fluorescence intensity of fluorescein is known to decrease significantly as the pH drops from neutral to acidic levels. thermofisher.com

The mechanism relies on the protonation and deprotonation of the hydroxyl group on the xanthene ring of the fluorescein core. researchgate.net In alkaline or neutral environments (typically pH > 7), the phenolic hydroxyl group is deprotonated, and the molecule exists in its highly fluorescent dianionic form. As the pH becomes more acidic, the hydroxyl group becomes protonated, leading to a shift in the equilibrium towards the less fluorescent monoanionic and neutral forms.

When this compound is used to label a protein that traffics to a specific organelle, the pH of that organelle's microenvironment can be reported by the fluorescence intensity of the probe. For example, if a protein labeled with this compound is internalized by a cell through endocytosis, it will travel through endosomes and into lysosomes. This pathway is characterized by a progressive drop in pH, from the neutral extracellular environment to the acidic lumen of the lysosome (pH ~4.5-5.0). researchgate.netacs.org This acidification would be observed as a marked decrease in the fluorescence signal from the conjugated fluorescein. This intrinsic pH sensitivity allows researchers to use this compound conjugates to monitor cellular processes like endocytosis and phagocytosis. thermofisher.com

pH-Dependent Fluorescence of Fluorescein Conjugates for Microenvironmental Probing

The fluorescence of fluorescein and its derivatives is highly dependent on pH. thermofisher.comthermofisher.com This characteristic is due to the equilibrium between its different ionic forms, primarily the monoanion and dianion, which exhibit distinct absorption and emission properties. nih.gov The dianion form is highly fluorescent, while the monoanion form is significantly less so. This pH sensitivity makes fluorescein-based probes, including those conjugated via a maleimide group, valuable tools for investigating the pH of microscopic environments. researchgate.netacs.org

The apparent acid dissociation constant (pKa) of fluorescein is approximately 6.4. mpg.defrontiersin.org However, when conjugated to other molecules, such as proteins, the local environment can influence this pKa value. acs.orgnih.gov For instance, when fluorescein is attached to a protein, the pKa can either increase or decrease depending on the electrostatic environment surrounding the dye. acs.org This shift in pKa is a critical factor in the design and application of fluorescein-based pH sensors, as it determines the pH range over which the probe will be most sensitive. nih.govnih.gov

Researchers have exploited this pH-dependent fluorescence to probe the microenvironments of various biological systems. For example, fluorescein conjugates have been used to measure the pH of subcellular compartments like lysosomes. nih.gov By delivering a fluorescein-dextran conjugate to macrophage lysosomes, researchers were able to determine the lysosomal pH to be approximately 4.8. nih.gov

The sensitivity of fluorescein conjugates to pH can be optimized by chemically modifying the fluorescein structure. nih.govacs.org For example, introducing electron-donating groups to the fluorescein core can increase its pKa, shifting the sensitive range of the probe to better match physiological or pathological pH ranges. nih.gov In one study, the pKa of fluorescein conjugated to ribonuclease A was 6.35, while a synthetically modified version, 2',7'-diethylfluorescein (DEF)-RNase A, had a pKa of 6.68. acs.orgnih.gov When bound to its inhibitor protein, these pKa values shifted to 6.70 and 7.29, respectively, demonstrating how both conjugation and the local molecular environment affect the probe's pH-sensing properties. acs.orgnih.gov

Ratiometric pH sensing is a powerful technique that utilizes probes exhibiting a pH-dependent shift in either their excitation or emission spectra. nih.gov In the case of fluorescein maleimide conjugated to nanoparticles, a ratiometric response to pH can be observed. researchgate.net For instance, when conjugated to ZnSe/ZnMnS/ZnS nanocrystals, the fluorescein emission around 520 nm increases in basic solutions due to energy transfer from the nanocrystal core, providing a pH-sensitive signal. researchgate.net Another approach involves creating ratiometric sensors by combining a pH-sensitive dye like fluorescein with a pH-insensitive dye. nih.gov

The development of novel pH-sensitive probes continues to expand the applications of fluorescence microscopy in biological research. thno.org For example, ratiometric probes have been developed using semiconducting polymer dots (Pdots) conjugated with fluorescein-5-maleimide, offering a linear pH sensing range between 5.0 and 8.0, which is suitable for many cellular studies. nih.gov

Below is a table summarizing the pKa values of various fluorescein conjugates, illustrating the impact of conjugation and local environment on their pH-sensing characteristics.

Fluorescein ConjugateConditionpKa Value
FluoresceinFree in solution6.30 ± 0.03 nih.gov
Fluorescein-RNase AFree6.35 ± 0.03 nih.gov
Fluorescein-RNase ABound to Ribonuclease Inhibitor6.70 ± 0.02 nih.gov
2',7'-Diethylfluorescein (DEF)Unliganded6.61 ± 0.03 nih.gov
DEF-RNase AFree6.68 ± 0.03 nih.gov
DEF-RNase ABound to Ribonuclease Inhibitor7.29 ± 0.03 nih.gov
Fluorescein Isothiocyanate (FITC) ConjugatesGeneral~6.8 nih.gov
Oregon Green 488-4.7 frontiersin.org

Vi. Analytical Characterization and Quality Control of Fluorescein 6 Maleimide Conjugates

Spectroscopic Validation Techniques

Spectroscopic methods form the cornerstone of the initial assessment of Fluorescein (B123965) 6-Maleimide conjugates, providing critical data on conjugation efficiency and the functional integrity of the fluorescent label.

UV/Vis absorption spectroscopy is a fundamental technique for quantifying the degree of labeling, often referred to as the dye-to-protein ratio or conjugation efficiency. This method leverages the distinct absorption maxima of the protein and the fluorescein dye.

The concentration of the protein is typically determined by its absorbance at 280 nm, while the concentration of the conjugated fluorescein is measured at its maximum absorption wavelength, which is approximately 492-495 nm. lumiprobe.comthermofisher.com However, a crucial correction must be made because the fluorescein dye also exhibits some absorbance at 280 nm. This is addressed by using a correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength (Amax). nih.gov

The calculation for the degree of labeling can be summarized as follows:

Measure the absorbance of the conjugate solution at 280 nm (A280) and ~495 nm (Amax).

Calculate the corrected protein absorbance: Aprotein(corrected) = A280 - (Amax × CF).

Determine the molar concentration of the protein using its molar extinction coefficient (εprotein) at 280 nm and the corrected absorbance.

Determine the molar concentration of the fluorescein dye using its molar extinction coefficient (εdye) at ~495 nm.

The conjugation efficiency (degree of labeling) is the molar ratio of the dye to the protein.

Typical coupling efficiencies for maleimide-based conjugations are reported to be in the range of 70-90%. nih.gov The success of the conjugation reaction can also be qualitatively monitored by observing the decrease in the maleimide (B117702) absorbance peak around 300 nm, which disappears upon the formation of the thioether bond with a cysteine residue. rsc.orguu.nl

Table 1: Spectroscopic Properties and Correction Factors for Fluorescein Dyes

ParameterValueReference
Excitation/Absorption Maximum (λex)492 nm lumiprobe.com
Emission Maximum (λem)517 nm lumiprobe.com
Molar Extinction Coefficient (ε)74,000 L·mol-1·cm-1 lumiprobe.com
Fluorescence Quantum Yield (Φ)0.93 lumiprobe.com
Correction Factor (CF280)0.17 lumiprobe.com

Fluorescence spectroscopy is indispensable for verifying that the conjugated Fluorescein 6-Maleimide retains its characteristic emission properties. Following conjugation, the emission spectrum of the conjugate should exhibit the signature peak of fluorescein at approximately 517-521 nm when excited near its absorption maximum. lumiprobe.com

This technique is also crucial for detecting and characterizing quenching phenomena. Quenching, a decrease in fluorescence intensity, can occur due to various factors, including aggregation of the labeled biomolecules, which can cause the fluorophores to come into close proximity, leading to self-quenching. nih.gov Additionally, the local environment of the conjugated dye within a protein's three-dimensional structure can influence its fluorescence output. thermofisher.com Changes in fluorescence intensity upon binding to a target or conformational changes in the labeled protein can provide valuable functional information.

For instance, in some applications, the conjugation itself can induce fluorescence, a phenomenon that can be exploited for specific labeling without the need for purifying away unreacted dye. acs.org Conversely, significant quenching may indicate undesirable aggregation or denaturation of the labeled protein.

Fluorescence lifetime, the average time a fluorophore remains in its excited state before returning to the ground state, is a photophysical parameter that is often independent of the probe concentration and less susceptible to artifacts like photobleaching. evidentscientific.comresearchgate.net This makes fluorescence lifetime imaging microscopy (FLIM) a powerful tool for studying complex biological systems.

The fluorescence lifetime of this compound conjugates can be measured using techniques such as time-correlated single-photon counting (TCSPC). rsc.org Lifetimes for such probes are typically in the range of 1 to 6 nanoseconds. nih.gov These measurements are highly sensitive to the local microenvironment of the fluorophore, including factors like ion concentration, pH, and viscosity. evidentscientific.comresearchgate.net Therefore, changes in the fluorescence lifetime can be used to report on molecular interactions, conformational changes of the labeled protein, or the binding of the conjugate to its target. evidentscientific.com For example, FRET (Förster Resonance Energy Transfer) applications heavily rely on changes in the donor's fluorescence lifetime in the presence of an acceptor. evidentscientific.com

Fluorescence Spectroscopy for Confirming Emission Properties and Quenching Phenomena

Chromatographic Separation and Purification Methods

Chromatographic techniques are essential for both the purification of the this compound conjugate from unreacted dye and other contaminants, and for assessing the purity and homogeneity of the final product.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique widely used to analyze the purity of this compound conjugates and to separate the labeled product from unlabeled biomolecules and excess dye. uzh.chresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly effective for this purpose, as the addition of the hydrophobic fluorescein moiety increases the retention time of the labeled protein compared to its unlabeled counterpart. acs.org

By using a detector that can monitor both UV absorbance (e.g., at 280 nm for the protein) and fluorescence (excitation at ~492 nm, emission at ~517 nm), one can specifically track the elution of the fluorescently labeled species. acs.org This dual-detection method allows for the clear identification and quantification of the conjugated product. HPLC is also invaluable for detecting the presence of isomers or degradation products, ensuring the homogeneity of the final conjugate. rsc.org

Size-Exclusion Chromatography (SEC) is a common and effective method for purifying the labeled conjugate. nih.gov This technique separates molecules based on their hydrodynamic size. The larger conjugate molecules elute from the column first, while the smaller, unreacted this compound molecules are retained longer, allowing for their efficient removal. nih.govnih.gov

SEC is also crucial for identifying and separating any aggregates that may have formed during the labeling or subsequent handling steps. rsc.orgmdpi.com Aggregation is a common issue that can lead to quenching of the fluorescent signal and can affect the biological activity of the conjugate. rsc.org Monitoring the elution profile from an SEC column provides a clear indication of the sample's homogeneity, with a single, well-defined peak corresponding to the monomeric conjugate being the desired outcome. nih.govmdpi.com

Table 2: Summary of Analytical Techniques for this compound Conjugates

TechniquePurposeKey Information Obtained
UV/Vis Absorption Spectroscopy Quantify conjugation efficiencyDegree of labeling (dye-to-protein ratio)
Fluorescence Spectroscopy Confirm emission properties and quenchingCharacteristic emission spectrum, presence of quenching or aggregation
Fluorescence Lifetime Measurements Analyze complex systems and interactionsEnvironmental sensitivity, FRET, molecular interactions
High-Performance Liquid Chromatography (HPLC) Assess purity and separate productsPurity, homogeneity, separation of labeled vs. unlabeled species
Size-Exclusion Chromatography (SEC) Purify conjugate and remove aggregatesRemoval of free dye, separation of monomer from aggregates

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation of Labeled Products

Electrophoretic Analysis

Electrophoretic techniques are fundamental in the analysis of this compound conjugates, offering insights into the success of the labeling reaction and the purity of the resulting product. These methods separate molecules based on their size, charge, or a combination of both, under the influence of an electric field.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to separate proteins based on their molecular weight. When coupled with fluorescence detection, it becomes a powerful tool for specifically visualizing proteins that have been successfully labeled with this compound.

In this method, protein samples, both labeled and unlabeled controls, are denatured and coated with the negatively charged detergent SDS. This process imparts a uniform negative charge-to-mass ratio, allowing for separation based primarily on size as the proteins migrate through the polyacrylamide gel matrix. After electrophoresis, the gel is visualized using a fluorescence scanner or imager with an excitation wavelength appropriate for fluorescein (around 488 nm). pnas.org

The key advantage of this method is the direct and specific detection of the fluorescently tagged proteins. A fluorescent band appearing at the expected molecular weight of the target protein confirms successful conjugation. researchgate.net This is particularly useful for assessing the specificity of the labeling reaction, especially when working with complex protein mixtures or confirming the labeling of specific cysteine residues in engineered proteins. researchgate.netnih.gov For instance, researchers have used this method to visualize Fluorescein maleimide-labeled LmrA variants and Yin Yang 1 (YY1) transcription factor variants. researchgate.netnih.gov The reaction can be effectively stopped by adding a reducing agent like dithiothreitol (B142953) (DTT) before the SDS-PAGE analysis. researchgate.net

Table 1: Example of SDS-PAGE Analysis for Protein Labeling Verification

Sample Expected Molecular Weight (kDa) Fluorescence Detection Interpretation
Unlabeled Protein Control 50 No No non-specific fluorescence.
This compound Labeled Protein 50 Yes Successful conjugation of fluorescein to the protein.
Reaction mixture before purification 50 Yes Indicates the presence of labeled protein.

Capillary electrophoresis (CE) offers a high-resolution separation alternative to traditional slab gel electrophoresis. It is particularly well-suited for the analysis of this compound labeled peptides and nucleic acids due to its high efficiency, speed, and minimal sample consumption. pnas.org For applications requiring high reproducibility, such as nucleic acid sequencing and detailed peptide analysis, the use of a single isomer of fluorescein maleimide is preferred. fishersci.co.uk

In CE, separations are performed in a narrow-bore fused-silica capillary filled with a buffer or a gel matrix. When analyzing labeled peptides, techniques like capillary zone electrophoresis (CZE) or micellar electrokinetic chromatography (MEKC) can be employed. For nucleic acids, capillary gel electrophoresis (CGE) is often used to separate fragments based on size with single-base resolution. nih.govlcms.cz

The labeled molecules are detected as they pass a window in the capillary, typically by laser-induced fluorescence (LIF), which provides excellent sensitivity for detecting the fluorescein tag. pnas.org This high-resolution separation capability allows for the differentiation of labeled species from unlabeled ones, as well as the separation of molecules with different degrees of labeling. For example, CE has been used to separate fluorescein-labeled proteins, demonstrating sharp, symmetrical peaks for singly labeled proteins, indicative of high resolution. pnas.org

Table 2: Application of Capillary Electrophoresis in Conjugate Analysis

Analyte CE Technique Key Findings
Fluorescein-labeled peptides CZE Baseline separation of labeled and unlabeled peptides.
Fluorescein-labeled oligonucleotides CGE High-resolution sizing with single-nucleotide precision. nih.gov

SDS-PAGE with Fluorescence Detection for Verification of Protein Labeling

Mass Spectrometry for Conjugate Characterization

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of this compound conjugates. It provides precise molecular weight information, allowing for the unambiguous confirmation of conjugation and the determination of the number of dye molecules attached to the biomolecule.

For intact protein conjugates, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. researchgate.netacs.org The mass spectrum of the labeled protein will show a mass shift corresponding to the mass of the this compound moiety (427.36 Da) for each successful conjugation. scbt.com This allows for the calculation of the dye-to-protein ratio.

For more detailed analysis, such as identifying the specific site of labeling, a bottom-up proteomics approach is often employed. The labeled protein is enzymatically digested (e.g., with trypsin), and the resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS). researchgate.net The MS/MS fragmentation of the labeled peptides can pinpoint the exact cysteine residue that has been modified. In some cases, the fragmentation pattern of the dye itself under certain MALDI conditions can serve as a signature for identifying labeled peptides. nih.gov

Table 3: Mass Spectrometry Data for a this compound Labeled Peptide

Species Theoretical Mass (Da) Observed Mass (Da) Mass Difference (Da) Interpretation
Unlabeled Peptide 1500.7 1500.7 0 Mass of the original peptide.

This multi-faceted analytical approach, combining electrophoretic and mass spectrometric techniques, provides a comprehensive quality control framework for this compound conjugates, ensuring their suitability for a wide range of research applications.

Vii. Theoretical and Computational Approaches in Fluorescein 6 Maleimide Research

Molecular Dynamics Simulations of Fluorescein (B123965) 6-Maleimide Interactions with Biomolecules

Molecular dynamics (MD) simulations provide a powerful lens to view the complex and dynamic interplay between Fluorescein 6-Maleimide and the biomolecules it is designed to label, such as proteins. acs.orgbiorxiv.org These simulations model the movements of atoms over time, offering an atomistic description of how the fluorescent tag influences the biomolecule's natural dynamics and, conversely, how the local protein environment affects the probe's behavior. acs.org

A key application of MD simulations is to assess the structural impact of labeling. A fundamental assumption in many fluorescence spectroscopy experiments is that the attached dye does not significantly perturb the protein's structure or function. MD simulations can test this assumption by comparing the dynamics of a labeled protein to its unlabeled counterpart. acs.org For instance, simulations have been used to characterize the effect of N-myristylation and ligand binding on the dynamics of the catalytic subunit of protein kinase A labeled with fluorescein maleimide (B117702), revealing long-range allosteric effects of the modification. acs.org

The accuracy of these simulations hinges on the quality of the force field—a set of parameters that describes the potential energy of the system. Significant effort has been dedicated to developing and validating accurate force field parameters for fluorescent dyes, including derivatives similar to fluorescein, for use with common simulation packages like GROMACS and CHARMM. mpg.de

Quantum Chemical Calculations of Photophysical Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are essential for understanding the electronic structure and photophysical properties of this compound. bham.ac.ukresearchgate.net These methods allow researchers to predict key characteristics before a molecule is even synthesized, guiding the design of new and improved probes. marshall.edu

TD-DFT calculations can effectively predict the absorption and emission spectra of maleimide derivatives. bham.ac.ukmdpi.com By solving the quantum mechanical equations that describe the molecule's electrons, researchers can calculate the energies of electronic transitions, which correspond to the wavelengths of light the molecule absorbs and emits. mdpi.com For many maleimide-based dyes, calculations using functionals like B3LYP or CAM-B3LYP with basis sets such as 6-31G(d,p) have shown good agreement with experimental results, often predicting spectral maxima within a reasonable margin of error. bham.ac.ukmdpi.comnih.gov

Beyond spectral prediction, these calculations provide insight into other critical photophysical parameters. The oscillator strength, a measure of the probability of an electronic transition, can be calculated to estimate the brightness of a fluorophore. mdpi.com Theoretical methods also help rationalize the reactivity of the maleimide group, which is key to its function as a labeling agent for thiol groups on proteins and peptides.

The table below summarizes some of the key photophysical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₂₇H₁₈N₂O₈
Molecular Weight 498.44 g/mol
Excitation Maximum (λ_ex) ~492-494 nm
Emission Maximum (λ_em) ~516-520 nm
Molar Extinction Coefficient ~74,000-75,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.9-0.93
Solubility Good in DMSO, DMF

Note: Exact spectral values can vary depending on the solvent and local environment.

Computational Design and Optimization of Novel Fluorescein-Maleimide Probes

A primary goal of computational chemistry in this field is the rational design of new fluorescent probes with tailored properties. rsc.orgrsc.org By combining MD simulations and quantum chemical calculations, researchers can move beyond studying existing molecules to actively designing new ones with enhanced brightness, different colors, or improved environmental sensitivity. nih.gov

Structure-Activity Relationship Studies for Improved Fluorescence and Specificity

Computational studies are pivotal in establishing clear structure-activity relationships (SAR) for maleimide-based dyes. rsc.org Many fluorescent maleimides are built on a donor-acceptor architecture, where the maleimide core acts as an electron acceptor. nih.gov Computational models can predict how chemical modifications to different parts of the molecule will tune its photophysical properties. nih.gov

For example, TD-DFT calculations have shown that functionalization of the maleimide core is a synthetically accessible route to tuning its spectral characteristics. nih.gov Most synthesized maleimide structures absorb light between 350-400 nm and fluoresce between 450-500 nm, driven by π-π* electronic transitions in the maleimide core. nih.gov By computationally screening different functional groups, scientists can identify modifications that lead to desired shifts in these wavelengths.

To accelerate this design process, researchers have employed machine learning techniques. Artificial Neural Networks (ANNs), trained on extensive datasets of experimentally measured and computationally calculated spectra, can rapidly predict the properties of novel maleimide structures. nih.govrsc.org This combined AI and ab initio approach provides a powerful strategy to explore the vast chemical space of possible maleimide derivatives and identify promising candidates for synthesis and experimental validation. nih.gov

Prediction of Solvent Interactions and Quenching Mechanisms

The fluorescence of many dyes, including fluorescein derivatives, is highly sensitive to the surrounding environment. Computational methods are used to predict these solvent interactions and to understand the mechanisms that can lead to fluorescence quenching—the reduction of fluorescence intensity.

Solvent Interactions (Solvatofluorochromism): The polarity of the solvent can stabilize the ground and excited states of the fluorophore to different extents, causing shifts in the emission spectrum. bham.ac.uk While modeling these effects with explicit solvent molecules in TD-DFT calculations is computationally very expensive, implicit solvent models are commonly used to capture the general influence of the solvent's dielectric constant on the spectral properties. bham.ac.uk

Quenching Mechanisms: Unsubstituted maleimides are often effective fluorescence quenchers. bham.ac.uk A primary mechanism responsible for this is Photoinduced Electron Transfer (PET). acs.orgnih.gov In a PET process, upon excitation by light, an electron is transferred from the excited fluorophore (the donor) to the attached maleimide group (the acceptor). acs.orgrsc.org This provides a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence. acs.org The thermodynamic feasibility of PET can be evaluated computationally and confirmed experimentally by measuring the redox potentials of the donor and acceptor moieties. acs.orgnih.gov Understanding PET is crucial for designing "turn-on" probes, where the quenching is relieved upon reaction of the maleimide with its target, or for designing maleimide derivatives where the PET process is suppressed to create a constitutively fluorescent probe. acs.org Computational models, such as the "state-crossing from a locally excited to an electron transfer state" (SLEET) model, have been used to predict when PET will be active based on the molecule's structure and environment. rsc.org

Q & A

Basic: What are the critical chemical properties of Fluorescein 6-Maleimide (FM) that determine its utility in protein labeling?

Answer:
FM’s maleimide group reacts selectively with free sulfhydryl (-SH) groups (e.g., cysteine residues) under mild, slightly alkaline conditions (pH 6.5–7.5), forming stable thioether bonds . Its fluorescein moiety provides strong absorbance at 494 nm and emission at 521 nm, making it ideal for fluorescence microscopy or flow cytometry. Key considerations include:

  • pH Sensitivity : Maleimide reactivity decreases in acidic conditions (<pH 6) due to protonation of thiols.
  • Competing Reactions : Avoid reducing agents (e.g., DTT) in buffers, as they cleave disulfide bonds and increase non-specific labeling .
  • Solubility : FM is typically dissolved in anhydrous DMSO to prevent hydrolysis of the maleimide group.

Advanced: How can researchers optimize FM labeling efficiency in complex biological systems with competing nucleophiles?

Answer:
Optimization involves balancing reaction kinetics and specificity:

  • Kinetic Control : Conduct labeling at 4°C to slow competing reactions (e.g., hydrolysis of maleimide) while maintaining thiol reactivity .
  • Thiol Blocking : Pre-treat samples with iodoacetamide to block non-target thiols, reducing background noise .
  • Stoichiometry : Use molar excess of FM (5–10×) relative to target thiols, validated via absorbance at 494 nm (extinction coefficient: ~80,000 M⁻¹cm⁻¹) .
  • Validation : Confirm labeling specificity via SDS-PAGE with in-gel fluorescence scanning and mass spectrometry .

Basic: What experimental controls are essential when using FM to ensure reliable fluorescence data?

Answer:

  • Negative Control : Omit FM to confirm autofluorescence absence.
  • Competitive Inhibition : Pre-incubate with excess unlabeled maleimide (e.g., N-ethylmaleimide) to block target thiols, ensuring signal specificity .
  • Denaturation Control : Treat samples with SDS to expose buried thiols, distinguishing surface versus internal labeling .
  • Photobleaching Calibration : Measure fluorescence decay under imaging conditions to adjust exposure times .

Advanced: How can contradictory reports about FM’s stability in long-term imaging studies be resolved?

Answer: Contradictions often arise from:

  • Hydrolysis Rates : FM’s maleimide group hydrolyzes in aqueous buffers (t½ ~1–2 hours at pH 7.4), leading to reduced labeling over time. To address this:
    • Use fresh FM solutions and minimize reaction time .
    • Compare data with hydrolyzed FM controls (incubated in buffer for 24 hours before use) .
  • Oxidative Environments : Thioether bonds may oxidize in reactive oxygen species (ROS)-rich systems. Include antioxidants (e.g., ascorbate) or validate with ROS scavengers .
  • Replicate Conditions : Systematically replicate conflicting studies’ protocols (e.g., buffer composition, temperature) to isolate variables .

Basic: What are the limitations of FM in live-cell imaging, and how can they be mitigated?

Answer:

  • Membrane Impermeability : FM cannot penetrate intact cell membranes. Solutions include:
    • Permeabilization with digitonin or streptolysin-O .
    • Use of cell-penetrating peptide conjugates for intracellular delivery .
  • Cytotoxicity : Prolonged exposure to FM (>1 µM) may impair cell viability. Titrate concentrations using viability assays (e.g., MTT) .

Advanced: How should researchers interpret fluorescence quenching or anomalous emission shifts when using FM?

Answer:

  • Environmental Quenching : FM’s fluorescence is quenched in hydrophobic environments (e.g., lipid membranes). Use polarity-sensitive probes (e.g., Laurdan) to correlate emission shifts with localization .
  • pH Artifacts : Fluorescein’s emission intensity drops in acidic environments (pH <6). Calibrate using pH-adjusted buffers and ratiometric measurements (e.g., 450/520 nm ratio) .
  • Self-Quenching : High labeling densities (>1 FM per 10 kDa protein) cause energy transfer between adjacent fluorophores. Confirm via dilution assays .

Basic: What analytical techniques are required to validate FM-protein conjugation?

Answer:

  • SDS-PAGE : Resolve labeled proteins and visualize fluorescence directly using a gel imager .
  • Mass Spectrometry : Identify exact conjugation sites via tryptic digest and LC-MS/MS, comparing theoretical vs. observed mass shifts (+423 Da for FM) .
  • Absorbance Ratio : Calculate labeling efficiency using A₂₈₀nm (protein) and A₄₉₄nm (FM), correcting for fluorescein’s contribution at 280 nm .

Advanced: How can FM-based assays be adapted for single-molecule studies to minimize photobleaching?

Answer:

  • Oxygen Scavenging Systems : Use glucose oxidase/catalase to reduce ROS generation during imaging .
  • Mounting Media : Incorporate anti-fade reagents (e.g., ProLong Diamond) or thiol-based reducing agents (e.g., β-mercaptoethylamine) .
  • Pulsed Illumination : Limit laser exposure time using TIRF microscopy or light-sheet systems to prolong fluorophore lifespan .

Basic: What are the ethical and safety considerations when handling FM in laboratory settings?

Answer:

  • Toxicity : FM may cause eye/skin irritation. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal : Hydrolyzed FM solutions contain fluorescein derivatives—dispose as hazardous organic waste .
  • Ethical Approval : For in vivo studies, obtain institutional animal care committee approval, ensuring minimal phototoxicity .

Advanced: How can machine learning models improve the design of FM-based probes for specific cellular targets?

Answer:

  • Structure-Activity Relationship (SAR) Modeling : Train models on existing FM-derivative datasets to predict reaction rates with non-canonical thiols (e.g., selenocysteine) .
  • Fluorescence Lifetime Prediction : Use neural networks to correlate FM’s microenvironments (e.g., viscosity, pH) with emission decay profiles, enabling multiplexed imaging .
  • Validation : Cross-check computational predictions with experimental SPR (surface plasmon resonance) or MST (microscale thermophoresis) data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.